4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide
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Overview
Description
4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinium core, a biphenyl group, and a benzylcarbamoyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide typically involves multiple steps, starting with the preparation of the biphenyl and pyridinium components. The biphenyl group can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The pyridinium core can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
The final step involves the coupling of the biphenyl and pyridinium components with the benzylcarbamoyl moiety. This can be achieved through a condensation reaction, where the benzylcarbamoyl chloride reacts with the biphenyl-pyridinium intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylcarbamoyl)-3-fluorophenylboronic acid: This compound shares the benzylcarbamoyl moiety but differs in the presence of a boronic acid group and a fluorine atom.
4-(Benzylcarbamoyl)-2-chlorophenylboronic acid: Similar to the previous compound but with a chlorine atom instead of fluorine.
Uniqueness
4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide is unique due to its combination of a pyridinium core, a biphenyl group, and a benzylcarbamoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzyl-1-[2-oxo-2-(4-phenylphenyl)ethyl]pyridin-1-ium-4-carboxamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2.BrH/c30-26(24-13-11-23(12-14-24)22-9-5-2-6-10-22)20-29-17-15-25(16-18-29)27(31)28-19-21-7-3-1-4-8-21;/h1-18H,19-20H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOHTHIFFSTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386824 |
Source
|
Record name | STK027926 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5864-98-2 |
Source
|
Record name | STK027926 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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